molecular formula C17H14ClN3O3S B2726710 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide CAS No. 64405-64-7

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide

Cat. No. B2726710
CAS RN: 64405-64-7
M. Wt: 375.83
InChI Key: CHAYRXZJAZXJRB-UHFFFAOYSA-N
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Description

“N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are organoheterocyclic compounds containing a five-member aromatic ring made up of one sulfur atom, two carbon atoms, and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide” would likely be confirmed using techniques such as NMR, IR, and elemental analysis . These techniques allow for the identification of the types of atoms present in the molecule and their connectivity .

Scientific Research Applications

Antiviral Activity

The synthesis of this compound has been explored for its antiviral potential. Specifically, derivatives of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide have shown activity against the tobacco mosaic virus (TMV) . Further investigations into its mechanism of action and efficacy against other viruses could be valuable.

Antitubercular Properties

While not directly studied for tuberculosis, related compounds with similar thiadiazole moieties have been analyzed for their antitubercular activity . Considering the structural similarities, it’s worth exploring whether N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide exhibits any effects against Mycobacterium tuberculosis.

Antifungal Applications

Sulfonamide derivatives, including those with 1,3,4-thiadiazole moieties, have demonstrated antifungal properties . Investigating the efficacy of our compound against fungal pathogens could provide valuable insights.

Herbicidal Potential

Sulfonamide derivatives have been considered for herbicidal applications in agriculture . Exploring whether N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide affects plant growth or inhibits specific weeds could be relevant.

Anticonvulsant Activity

Certain 1,3,4-thiadiazoles exhibit anticonvulsant properties . While not directly tested, our compound’s structural features warrant investigation in this context.

Future Directions

The future research directions for “N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide” could include further studies on its synthesis, characterization, and potential biological activities. Given the antitubercular activity of similar compounds , it could be interesting to explore its potential use as a novel antitubercular agent.

properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c1-23-12-4-3-5-13(24-2)14(12)15(22)19-17-21-20-16(25-17)10-6-8-11(18)9-7-10/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAYRXZJAZXJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878113
Record name 2(4CLPh)5[(26diMeOPh)COAm]134thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide

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